

In-Depth Technical Guide: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

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Compound of Interest

Compound Name: (S)-N-Boc-azetidine-2-carboxylic acid methyl ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester**, a valuable building block in medicinal chemistry and peptide synthesis. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, and its applications in drug development.

Core Quantitative Data

A summary of the key quantitative data for **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester** and its immediate precursor, (S)-N-Boc-azetidine-2-carboxylic acid, is presented below for easy comparison.

Property	(S)-N-Boc-azetidine-2-carboxylic acid methyl ester	(S)-N-Boc-azetidine-2-carboxylic acid
Molecular Weight	215.25 g/mol [1][2]	201.22 g/mol [3][4]
Molecular Formula	C10H17NO4[1][2][5]	C9H15NO4[3][4][6][7]
CAS Number	107020-12-2[2][5]	51077-14-6[3][4][6][7][8]
Melting Point	Not specified	105-110 °C[7]
Boiling Point	269.018 °C at 760 mmHg[1]	339.14 °C (rough estimate)[7]
Density	1.2 ± 0.1 g/cm ³ [1]	1.225 g/cm ³ (rough estimate) [7]
Solubility	Not specified	Dichloromethane, DMSO, Ethyl Acetate, Methanol[7]

Synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester: An Experimental Protocol

The synthesis of **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester** involves the protection of the nitrogen atom of the azetidine ring with a tert-butyloxycarbonyl (Boc) group. A representative experimental protocol is detailed below.[1]

Materials:

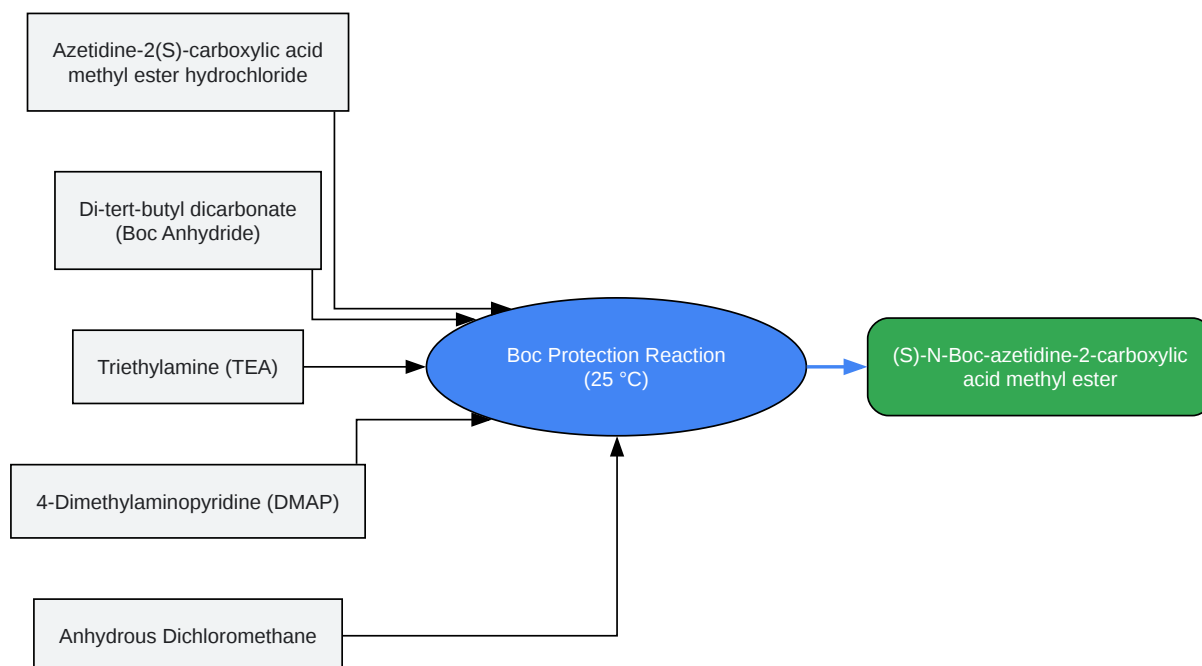
- Azetidine-2(S)-carboxylic acid, methyl ester hydrochloride salt
- Anhydrous dichloromethane (DCM)
- Di-tert-butyl dicarbonate (Boc anhydride)
- Triethylamine (TEA)
- 4-Dimethylaminopyridine (DMAP)

Procedure:

- A solution of azetidine-2(S)-carboxylic acid, methyl ester hydrochloride salt (1.0 g, 6.6 mmol) is prepared in anhydrous dichloromethane (14 mL).
- To this solution, di-tert-butyl dicarbonate (1.51 g, 6.9 mmol, 1.05 equiv.) is added.
- Triethylamine (2.0 g, 19.8 mmol, 3.0 equiv., 2.76 mL) is then added to the reaction mixture.
- Finally, a catalytic amount of 4-dimethylaminopyridine is added.
- The reaction is stirred at 25 °C. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up to isolate the desired product. This typically involves washing with aqueous solutions to remove unreacted reagents and byproducts, followed by drying the organic layer and removing the solvent under reduced pressure.
- Further purification, if necessary, can be achieved by column chromatography.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester**.



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Synthesis of **(S)-N-Boc-azetidine-2-carboxylic acid methyl ester**.

Applications in Drug Development and Research

(S)-N-Boc-azetidine-2-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The strained four-membered azetidine ring, when incorporated into peptide structures, can introduce conformational constraints. This can lead to peptides with enhanced stability and bioactivity.

The parent compound, azetidine-2-carboxylic acid, is a non-proteinogenic amino acid that acts as a proline analogue.[9] Its incorporation into proteins in place of proline can have toxic effects, which is a subject of ongoing research.[9] The Boc-protected form allows for its

controlled introduction into peptide chains during solid-phase or solution-phase peptide synthesis.[10][11]

Derivatives of azetidine-2-carboxylic acid are utilized in the synthesis of a variety of bioactive molecules, including inhibitors of various enzymes.[12] The unique structural properties of the azetidine ring make it an attractive scaffold for the design of novel therapeutic agents.[10][13] Research has shown its utility in the development of compounds with potential applications as anti-cancer agents and antibiotics.[10]

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